molecular formula C20H24N2O5S2 B2576865 2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 923086-53-7

2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No. B2576865
M. Wt: 436.54
InChI Key: OFMBLQBKERVJBB-UHFFFAOYSA-N
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Description

The compound “2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is a small molecule inhibitor of NEDD8 activating enzyme (NAE) with a molecular formula of C16H18N2O5S2 and a molecular weight of 382.45. It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with a formula of C4H4S . The specific molecular structure of “2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” is not detailed in the retrieved papers.


Chemical Reactions Analysis

Thiophene derivatives are synthesized through various chemical reactions. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The specific chemical reactions involving “2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” are not detailed in the retrieved papers.


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide” are not detailed in the retrieved papers.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research indicates the significance of synthesizing novel heterocyclic compounds, which play a crucial role in developing new therapeutic agents. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone showcases the potential of these compounds as anti-inflammatory and analgesic agents. These compounds demonstrate high inhibitory activity on cyclooxygenase-2 (COX-2) selectivity, indicating their potential in medical applications (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Antimicrobial and Antifungal Activities

Thiophene-3-carboxamide derivatives have shown promising antibacterial and antifungal activities, indicating their potential in addressing microbial resistance. The structural features of these compounds, such as the coplanarity of certain rings and the presence of intramolecular hydrogen bonds, contribute to their biological activities. This highlights the importance of structural design in developing effective antimicrobial agents (Vasu, K. Nirmala, D. Chopra, S. Mohan, J. Saravanan, 2005).

Carbonic Anhydrase Inhibition

Sulfonamide inhibitors, including those derived from thiophene-2-carboxamide, have been investigated for their inhibition effects on human carbonic anhydrase I and II. These enzymes are vital for various physiological processes, and their inhibitors can have significant therapeutic applications, particularly in treatments for glaucoma, epilepsy, and altitude sickness (Umit Cakir, H. I. Uğraş, O. Ozensoy, S. Sinan, O. Arslan, 2004).

Antitumor Activities

Derivatives of thiophene carboxamides have been synthesized and evaluated for their antitumor activities. The synthesis of diarylsulfonylurea derivatives shows the potential of these compounds in cancer therapy. Some of these compounds exhibited broad-spectrum antitumor activity, highlighting the importance of structural modifications in enhancing biological activity (M. El-Sherbeny, A. Abdel-Aziz, M. Ahmed, 2010).

Future Directions

Thiophene and its derivatives have shown interesting applications in the field of medicinal chemistry, making it an indispensable anchor for medicinal chemists to produce combinatorial libraries and carry out exhaustive efforts in the search of lead molecules . Future research could focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

properties

IUPAC Name

2-[3-(4-methoxyphenyl)sulfonylpropanoylamino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S2/c1-27-13-7-9-14(10-8-13)29(25,26)12-11-17(23)22-20-18(19(21)24)15-5-3-2-4-6-16(15)28-20/h7-10H,2-6,11-12H2,1H3,(H2,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMBLQBKERVJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-((4-methoxyphenyl)sulfonyl)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

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